molecular formula C5H11N3O2 B11725783 (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Katalognummer: B11725783
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: CIYTYIRJXZEZEB-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide is a chemical compound with a unique structure characterized by the presence of both hydroxyimino and hydroxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldimine with hydroxylamine under mild conditions to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-Hydroxyimino-2-pentanone
  • (E)-Hydroxyimino-2-pentanone
  • (Z)-Hydroxyimino-3-pentanone

Uniqueness

(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide is unique due to its specific configuration and the presence of both hydroxyimino and hydroxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H11N3O2

Molekulargewicht

145.16 g/mol

IUPAC-Name

(2Z)-N'-hydroxy-2-hydroxyiminopentanimidamide

InChI

InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4-

InChI-Schlüssel

CIYTYIRJXZEZEB-DAXSKMNVSA-N

Isomerische SMILES

CCC/C(=N/O)/C(=N\O)/N

Kanonische SMILES

CCCC(=NO)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.